Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine

Medicinal Chemistry PPAR Modulation Structure-Activity Relationship

This 3-methoxyphenylsulfonylpiperazine is a critical SAR probe for PPAR-targeted metabolic drug discovery. The 3-methoxy substitution creates an electronic and steric profile distinct from the 4-methoxy isomer (CAS 667892-92-4), altering hydrogen-bond presentation and receptor subtype selectivity. Not fungible with des-methoxy or 4-fluoro analogs. Essential for regioisomeric purity studies by HPLC/LC-MS. Procure alongside the 4-methoxy and des-methoxy analogs for definitive SAR campaigns.

Molecular Formula C17H18Cl2N2O3S
Molecular Weight 401.3g/mol
CAS No. 667912-01-8
Cat. No. B492552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine
CAS667912-01-8
Molecular FormulaC17H18Cl2N2O3S
Molecular Weight401.3g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H18Cl2N2O3S/c1-24-14-3-2-4-15(12-14)25(22,23)21-9-7-20(8-10-21)13-5-6-16(18)17(19)11-13/h2-6,11-12H,7-10H2,1H3
InChIKeyNLTAKELARLJUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine (CAS 667912-01-8): Structural Identity and Procurement Context


1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine (CAS 667912-01-8) is a synthetic sulfonylpiperazine derivative with molecular formula C17H18Cl2N2O3S and molecular weight 401.31 g/mol . The compound belongs to the aryl sulfonylpiperazine class, which has been the subject of broad patent claims as modulators of peroxisome proliferator-activated receptors (PPARs) for metabolic disorders [1]. Sulfonylpiperazine hybrids are recognized as an attractive scaffold in medicinal chemistry due to their synthetic accessibility, low toxicity, and metabolic stability [2]. However, primary quantitative pharmacological data specific to this exact compound remains extremely sparse in the peer-reviewed literature. The compound's structural distinction lies in its 3-methoxyphenylsulfonyl substitution pattern, which differentiates it from the more commonly listed 4-methoxy positional isomer (CAS 667892-92-4).

Why Generic Substitution of 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine Is Structurally Unjustified


Within the aryl sulfonylpiperazine class, subtle positional variations on the sulfonyl aryl ring produce distinct pharmacological profiles that prevent generic interchange. The 3-methoxy versus 4-methoxy substitution pattern (CAS 667892-92-4) alters the electronic distribution and steric presentation of the sulfonyl pharmacophore, which in PPAR-targeting sulfonylpiperazines directly impacts receptor subtype selectivity (PPARα vs. PPARγ vs. PPARδ) [1]. Removal of the methoxy group entirely (to phenylsulfonyl) eliminates a hydrogen-bond acceptor site that participates in key target interactions . Similarly, replacing the 3,4-dichlorophenyl moiety with 4-fluorophenyl alters lipophilicity and metabolic stability. The review of 187 potent sulfonylpiperazine-bearing heterocyclic cores explicitly demonstrates that both the substitution pattern on the sulfonyl aryl ring and the N-aryl piperazine substituent are critical determinants of biological efficacy across antitumor, antibacterial, antifungal, anti-TB, and anti-inflammatory activities [2]. Therefore, procurement of the precise 3-methoxyphenylsulfonyl-3,4-dichlorophenyl combination is structurally non-fungible with any in-class analog.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine (CAS 667912-01-8)


Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Sulfonyl Substitution and Predicted Physicochemical Consequences

The target compound (3-OCH3) and its closest positional isomer (4-OCH3, CAS 667892-92-4) share identical molecular formula and molecular weight but differ in the position of the methoxy substituent on the sulfonyl phenyl ring. While direct head-to-head pharmacological data are absent from primary literature for these specific compounds, the predicted physicochemical properties reveal differentiated behavior. The 3-methoxy isomer exhibits a predicted pKa of 2.94±0.40 versus a distinct electronic environment for the 4-methoxy isomer due to altered resonance effects of the methoxy group relative to the sulfonyl attachment point . The predicted density (1.393±0.06 g/cm3) and boiling point (574.9±60.0 °C) provide baseline differentiation for formulation and handling considerations . In PPAR-modulating sulfonylpiperazines, the position of aryl substituents is a critical determinant of receptor subtype selectivity [1].

Medicinal Chemistry PPAR Modulation Structure-Activity Relationship

Patent-Documented PPAR Modulation Context: Compound Class Assignment and Metabolic Disease Relevance

The target compound is specifically cataloged within the chemical space of US Patent US20050234046A1, which claims aryl sulfonamide and sulfonyl compounds as modulators of PPARs for treating metabolic disorders including obesity, diabetes, and hyperinsulinemia [1]. While the patent does not provide isolated IC50 or EC50 values for this exact compound, the assignment to this patent family indicates it was synthesized and evaluated as part of a PPAR drug discovery program. The patent describes PPAR-mediated biological processes including plasma lipid transport, fatty acid catabolism, regulation of insulin sensitivity and blood glucose levels, macrophage differentiation, and adipocyte differentiation [1]. This patent context differentiates the compound from sulfonylpiperazines claimed for unrelated targets (e.g., CB1 antagonists for obesity [2], or antimalarial phenylsulfonyl piperazines [3]).

Metabolic Disorders PPAR Pharmacology Nuclear Receptor Modulation

Class-Level Sulfonylpiperazine SAR: Methoxy Substitution Impacts Biological Activity Spectrum

A comprehensive 2023 review of 187 sulfonylpiperazine derivatives demonstrates that the nature and position of substituents on the sulfonyl aryl ring are critical determinants of biological activity profile [1]. The review assesses biological efficacy across anticancer, antidiabetic, antibacterial, antifungal, anti-TB, and anti-inflammatory activities, with structure-activity relationship (SAR) studies identifying that electron-donating groups (such as methoxy) on the sulfonyl phenyl ring modulate potency and selectivity [1]. The 3-methoxy substitution present in the target compound positions the methoxy group meta to the sulfonyl attachment, creating a distinct electronic and steric environment compared to para-substituted or unsubstituted analogs. This class-level SAR evidence supports the expectation that CAS 667912-01-8 will exhibit a differentiated activity profile from its 4-methoxy isomer and des-methoxy analog . The sulfonylpiperazine scaffold is noted for simple synthetic pathways, low toxicity, and metabolic stability, making it a pragmatic choice for lead optimization programs [1].

Structure-Activity Relationship Sulfonylpiperazine Drug Design

Estimated Drug-Likeness and Physicochemical Differentiation from the Des-Methoxy Analog

The presence of the 3-methoxy substituent in the target compound introduces a hydrogen-bond acceptor that is absent in the des-methoxy analog 1-(3,4-dichlorophenyl)-4-(phenylsulfonyl)piperazine. This structural difference is predicted to affect lipophilicity (logP), aqueous solubility, and protein binding. The target compound has a predicted density of 1.393±0.06 g/cm3 and pKa of 2.94±0.40 . The molecular weight of 401.31 g/mol places it within Lipinski-compliant chemical space, while the methoxy group contributes to polar surface area, influencing membrane permeability [1]. The 3-methoxy group can participate in hydrogen-bonding interactions with target proteins, a feature absent in the phenylsulfonyl analog. This physicochemical differentiation is consistent with the sulfonylpiperazine class's noted metabolic stability and favorable drug-like properties [1].

Drug-Likeness Physicochemical Properties ADME Prediction

Recommended Research and Procurement Application Scenarios for 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine (CAS 667912-01-8)


PPAR-Targeted Metabolic Disorder Drug Discovery and Lead Optimization

Based on the compound's association with US Patent US20050234046A1 claiming aryl sulfonylpiperazines as PPAR modulators [1], the primary recommended application is in metabolic disease drug discovery programs targeting PPARα, PPARγ, or PPARδ. Researchers investigating lipid metabolism, insulin sensitization, or adipocyte differentiation can employ this compound as a structurally defined screening hit or tool compound within PPAR-focused campaigns. The 3-methoxy substitution pattern distinguishes it from other regioisomers, making it valuable for SAR exploration of methoxy position effects on PPAR subtype selectivity.

Sulfonylpiperazine Structure-Activity Relationship (SAR) Studies

The compound serves as a key structural variant in systematic SAR studies of sulfonylpiperazine biological activity. As documented in the 2023 review of 187 sulfonylpiperazine derivatives [2], methoxy substitution position is a critical SAR parameter. Researchers should procure this compound alongside its 4-methoxy isomer (CAS 667892-92-4) and des-methoxy analog to interrogate the contribution of the 3-methoxy group to target binding, cellular activity, and ADME properties. This comparative approach directly addresses the class-level SAR findings that aryl substitution pattern modulates biological efficacy across anticancer, antibacterial, and anti-inflammatory activities.

Medicinal Chemistry Scaffold Validation and Library Design

Given the sulfonylpiperazine scaffold's documented advantages of synthetic accessibility, low toxicity, and metabolic stability [2], this compound is appropriate as a validation standard in library design and synthetic methodology development. Its balanced molecular weight (401.31 g/mol) and drug-like predicted properties (pKa 2.94±0.40, density 1.393 g/cm3) make it suitable as a reference point for assessing new synthetic routes to sulfonylpiperazine analogs or for calibrating computational models of sulfonylpiperazine pharmacokinetics.

Analytical Reference Standard for Regioisomer Identification and Quality Control

The compound's predicted boiling point (574.9±60.0 °C) and density (1.393±0.06 g/cm3) provide baseline parameters for chromatographic method development. Its structural distinction from the 4-methoxy isomer (CAS 667892-92-4) makes it valuable as an analytical reference standard for HPLC, LC-MS, or NMR-based identification and quantification of regioisomeric purity in synthetic batches, ensuring that procurement specifications match the intended 3-methoxy substitution pattern.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.